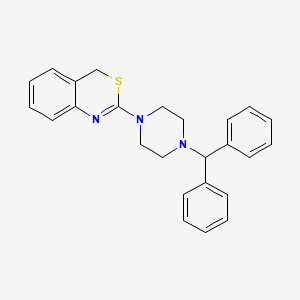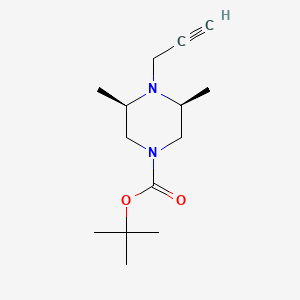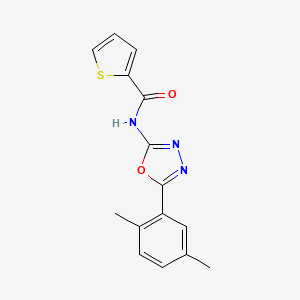
6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide, also known as MMPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. In
作用机制
The mechanism of action of 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth. 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are known to play a role in inflammation and tumor growth.
Biochemical and Physiological Effects:
6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide has also been shown to inhibit the activity of MMPs, which are involved in tumor growth and metastasis. Additionally, 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One of the main advantages of 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide in lab experiments is its ability to selectively target COX-2 and MMPs, which are involved in inflammation and tumor growth. This makes it a promising candidate for the development of new drugs. However, one limitation of 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide is its low solubility in water, which can make it difficult to work with in lab experiments.
未来方向
There are a number of future directions for research on 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide. One area of interest is the development of new drugs based on 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide. Researchers are also interested in studying the mechanism of action of 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide in more detail, as well as its potential use as a diagnostic tool for cancer and other diseases. Additionally, there is interest in studying the effects of 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide on other enzymes and proteins involved in inflammation and tumor growth.
合成方法
6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide can be synthesized using a two-step process. The first step involves the reaction of 2-mercapto-6-methylpyrimidine with isopropyl chloroformate to form 6-methyl-2-(isopropoxycarbonylthio)pyrimidine. The second step involves the reaction of the resulting compound with methylamine to form 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide.
科学研究应用
6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
属性
IUPAC Name |
6-methyl-2-methylsulfanyl-N-propan-2-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-6(2)11-9(14)8-5-7(3)12-10(13-8)15-4/h5-6H,1-4H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFVJJOXXNWQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B2734283.png)
![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzofuran-2-carboxylate](/img/structure/B2734284.png)
![Ethyl 2-[[2-[1-[2-[(2-methoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2734285.png)
![Methyl (E)-4-[[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2734286.png)


![4-((1H-imidazol-1-yl)methyl)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzamide](/img/structure/B2734293.png)
![7-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2734294.png)



![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2734302.png)
![Methyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/no-structure.png)